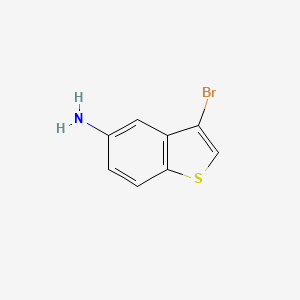
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are important in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various nitrogen sources . A common method is the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The triazole ring can exhibit considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The 3D structure of related compounds can be viewed using computational chemistry tools .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions, including N–H···N hydrogen bonding and C–H···O and C–H···N interactions, which can lead to the formation of supramolecular chains .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole compound would depend on its exact structure. For example, 1-Methyl-1H-1,2,4-triazole has a molecular weight of 83.0919 .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves the reaction of cyclopropylmethylamine with ethyl propiolate to form 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester, which is then converted to the aldehyde using standard methods.", "Starting Materials": [ "Cyclopropylmethylamine", "Ethyl propiolate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with ethyl propiolate in the presence of sodium hydroxide to form 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester.", "Step 2: The ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the aldehyde using standard methods, such as the use of a Swern oxidation or a Pinnick oxidation.", "Step 4: The aldehyde is then purified using standard methods, such as column chromatography or recrystallization, to obtain the final product, 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde." ] } | |
CAS RN |
1506137-91-2 |
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)
